molecular formula C21H22N2O4 B3298871 N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide CAS No. 898427-89-9

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide

Cat. No.: B3298871
CAS No.: 898427-89-9
M. Wt: 366.4 g/mol
InChI Key: NXZACPSFHQLARB-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable piperidine derivative, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NMDA receptor or other protein targets, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide
  • N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-acetamide
  • N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-thioamide

Uniqueness

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-16-6-4-5-15(13-16)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)27-21/h2-8,13H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZACPSFHQLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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